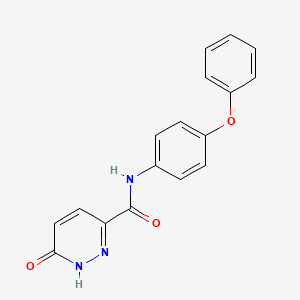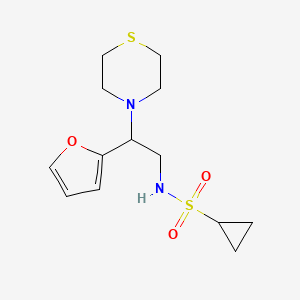![molecular formula C8H13NO3S B2765036 3a-Methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one CAS No. 2361644-36-0](/img/structure/B2765036.png)
3a-Methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with structures similar to “3a-Methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one” belong to a class of organic compounds known as heterocyclic compounds. These are compounds containing rings that are not exclusively composed of carbon atoms .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, compounds containing a dioxo group (-C=O) are often involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . Without specific data for “3a-Methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one”, I can’t provide a detailed analysis.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
EN300-7425112: has been investigated for its antimicrobial potential. Researchers have synthesized this compound and evaluated its inhibitory effects against various microorganisms, including bacteria, fungi, and algae . The compound’s ability to suppress microbial growth in organic media makes it valuable for preventing issues like product spoilage, fermentation, and odor formation.
Pharmacological Applications
a. Anticancer Properties: 1,3,4-Thiadiazoles, a class of compounds that includes EN300-7425112 , exhibit diverse pharmacological activities. These activities include anticancer effects . Researchers have explored their potential as agents for cancer treatment, although further studies are needed to fully understand their mechanisms of action.
b. Antioxidant and Antidepressant Activities: Thiazoles, another group of compounds related to EN300-7425112 , possess antioxidant properties and may contribute to mental health. Their antidepressant potential has been investigated, highlighting their role in managing mood disorders .
c. Acetylcholinesterase Inhibition: Thiazoles have also been studied as acetylcholinesterase inhibitors for Alzheimer’s disease treatment. These compounds modulate neurotransmitter levels and may improve cognitive function .
Therapeutic Applications
a. Antihypertensive Activity: Thiazoles have demonstrated antihypertensive effects, making them relevant for managing high blood pressure .
b. Treatment of Allergies and Inflammation: Thiazoles appear in drugs designed to treat allergies, inflammation, and other immune-related conditions .
c. Antifungal and Antibacterial Agents: Thiazoles have been explored as potential treatments for fungal infections, bacterial diseases, and HIV .
1,2,4-Triazolopyrimidines
These compounds, which include EN300-7425112 , have attracted interest due to their pharmacological activities. They exhibit antitumor, antimalarial, antimicrobial, and anti-inflammatory properties. Additionally, they activate macrophages, contributing to immune responses .
Industrial Applications
EN300-7425112: is available for purchase and finds use in industrial settings as a versatile compound with broad applications. Its synthesis and characterization have paved the way for further research and practical utilization.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3a-methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-8-4-2-3-5-9(8)13(11,12)6-7(8)10/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXOVDNNOCZELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCN1S(=O)(=O)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a-Methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile](/img/structure/B2764957.png)


![3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide](/img/structure/B2764960.png)
![3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone](/img/structure/B2764964.png)

![7-cyclopropyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2764970.png)

![2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2764973.png)
![(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2764974.png)
![Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2764975.png)
![7-(2-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764976.png)